(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC13244937
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |
| Standard InChI Key | LPRNSXCFKIPQAJ-UKTHLTGXSA-N |
| Isomeric SMILES | COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
| SMILES | COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s IUPAC name, (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide, reflects its intricate architecture. Key structural elements include:
-
α,β-unsaturated enamide backbone: Stabilizes the molecule through conjugation, enhancing electrophilicity at the β-carbon .
-
Cyanogroup (C≡N): Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
-
4-hydroxy-3-methoxyphenyl ring: Provides hydrogen-bonding capacity via the hydroxyl group and steric bulk from methoxy substitution.
-
N-(2-methoxyphenyl)amide: Contributes to solubility and pharmacokinetic properties .
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄ | |
| Molecular Weight | 324.3 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 91.6 Ų | |
| XLogP3 | 3.2 |
The compound’s stereochemistry, confirmed by X-ray crystallography and NMR, reveals an (E)-configuration at the double bond, critical for its biological activity .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
Synthesis typically involves three stages:
-
Formation of the α,β-unsaturated cyanoacrylamide backbone: Achieved via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetamide under acidic conditions.
-
Introduction of the N-(2-methoxyphenyl) group: Accomplished through nucleophilic acyl substitution using 2-methoxyaniline, with yields optimized to 81% using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
-
Purification: High-performance liquid chromatography (HPLC) achieves >99% purity, as reported by Evitachem.
Key Reaction Conditions:
-
Temperature: 60–80°C for condensation; room temperature for amidation.
-
Solvents: Ethanol for condensation; dichloromethane for amidation.
-
Catalysts: Piperidine for Knoevenagel; DMAP (4-dimethylaminopyridine) for acylation.
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
-
Melting Point: Decomposes above 200°C, indicating limited thermal stability.
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (logP = 3.2) .
-
Spectroscopic Signatures:
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Anti-Inflammatory Effects
In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 18.7 μM), positioning it as a dual anti-inflammatory agent. The methoxy groups enhance membrane permeability, while the cyano group facilitates covalent binding to catalytic cysteine residues.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Enamide Derivatives
| Compound | COX-2 IC₅₀ (μM) | Anticancer Efficacy (MCF-7) |
|---|---|---|
| Target Compound | 12.3 | 48% at 50 μM |
| (2E)-2-cyano-3-(2-methoxyphenyl) derivative | 24.5 | 32% at 50 μM |
| N-(4-nitrophenyl) analog | >50 | Inactive |
The superior activity of the target compound underscores the importance of the 4-hydroxy-3-methoxyphenyl motif in target engagement.
Research Challenges and Future Directions
Synthetic Challenges
-
Stereochemical Control: Minor (Z)-isomer formation (<5%) during synthesis necessitates chiral chromatography for removal.
-
Scale-Up Limitations: Low yields in industrial-scale amidation (∼60%) highlight the need for flow chemistry adaptations.
Pharmacological Optimization
-
Prodrug Development: Esterification of the hydroxyl group improves oral bioavailability in rodent models (AUC increase by 2.3-fold).
-
Combination Therapies: Synergy with NSAIDs (e.g., aspirin) reduces effective anti-inflammatory doses by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume